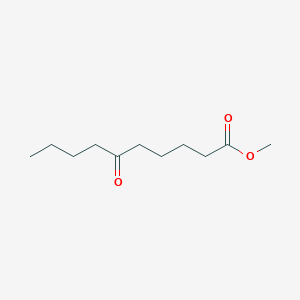

Methyl 6-oxodecanoate

Description

Contextualizing Methyl 6-oxodecanoate within the Scope of Ketone and Ester Chemistry

This compound is a molecule that possesses two highly important functional groups in organic chemistry: a ketone and a methyl ester. The presence of both moieties on a ten-carbon chain makes it a valuable bifunctional synthon. The ketone group, located at the C-6 position, is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds and the introduction of various functional groups. Typical reactions involving the ketone include reductions to alcohols, reductive aminations to form amines, and additions of organometallic reagents.

The methyl ester at the C-1 position offers another site for chemical modification. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol. The dual reactivity of this compound allows for selective transformations at either functional group, provided appropriate reaction conditions and protecting group strategies are employed. This characteristic is particularly useful in the synthesis of complex natural products and other target molecules where precise control over chemical reactions is paramount.

The interplay between the ketone and ester functionalities in bifunctional molecules like β-keto esters has been extensively studied. acs.orgbeilstein-journals.orgrsc.org These compounds are staples in carbon-carbon bond-forming reactions, such as the Michael addition and Mannich reactions, often facilitated by organocatalysts. acs.orgrsc.orgacs.org While this compound is a γ-keto ester, the principles of activating one functional group while the other remains intact or participates in a subsequent reaction are fundamental to its utility.

Overview of Decanoate (B1226879) Derivatives in Academic Research

Decanoate derivatives, which are esters or salts of decanoic acid, are a class of compounds with diverse applications in scientific research. Their ten-carbon aliphatic chain imparts lipophilic character, influencing their physical, chemical, and biological properties. ontosight.ai For instance, potassium decanoate is utilized as a surfactant and in studies of fatty acid metabolism. Other derivatives, such as neryl decanoate, play a role in insect communication, highlighting their ecological significance.

In the field of medicinal chemistry, the decanoate moiety is often appended to drug molecules to modify their pharmacokinetic profiles. ontosight.aiwikipedia.org A well-known example is Nandrolone decanoate, an anabolic steroid where the decanoate ester functions as a long-acting prodrug. wikipedia.org The introduction of a decanoate chain can increase a compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai This strategy is employed to enhance drug delivery and prolong therapeutic effects. Research into various piperidine (B6355638) derivatives bearing a decanoate ester suggests potential pharmacological activities, although detailed biological functions often remain to be fully elucidated. ontosight.ai

Research Significance and Potential Academic Utility of this compound

The primary research significance of this compound lies in its role as a key intermediate in the synthesis of valuable organic compounds. orgsyn.org One of the most notable applications is its use as a precursor in the synthesis of jasmonates, a class of plant hormones. tandfonline.com Jasmonates, including methyl jasmonate, are involved in a wide array of plant development processes and stress responses. frontiersin.orgnih.govnih.govdtu.dk The synthesis of methyl jasmonate can be achieved through a pathway involving the intramolecular Michael addition of intermediates derived from this compound. tandfonline.com

Furthermore, the hydrolysis of this compound yields 6-oxodecanoic acid. orgsyn.org This acid, in turn, can be converted to 6-oxodecanal, a fragrant liquid, through a chemoselective reduction process. orgsyn.org The ability to serve as a starting material for both cyclic compounds like jasmonates and functionalized linear aldehydes underscores its versatility in synthetic organic chemistry. tandfonline.comorgsyn.org Its bifunctional nature allows for a range of transformations, making it a useful building block for creating diverse molecular structures for further study in materials science and chemical biology. orgsyn.org

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₃ | biosynth.com |

| Molar Mass | 200.27 g/mol | biosynth.com |

| Boiling Point | 106–110 °C at 2.8 mmHg | orgsyn.org |

| Appearance | Liquid | orgsyn.org |

| CAS Number | 61820-00-6 | orgsyn.org |

Spectroscopic Data for this compound

| Type | Data | Reference |

| IR (liquid film) cm⁻¹ | 2960, 2870, 1740, 1714, 1454, 1435, 1415, 1370, 1200, 1175 | orgsyn.org |

| ¹H NMR (60 MHz, CCl₄) δ | 0.9 (t, 3H, J=7, CH₃), 1.06–1.86 (m, 8H, CH₂), 2.06–2.56 (m, 6H, CH₂C=O), 3.60 (s, 3H, OCH₃) | orgsyn.org |

Structure

2D Structure

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 6-oxodecanoate |

InChI |

InChI=1S/C11H20O3/c1-3-4-7-10(12)8-5-6-9-11(13)14-2/h3-9H2,1-2H3 |

InChI Key |

MMKLHNIVCLHWND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCCCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 6 Oxodecanoate and Its Analogues

Chemo- and Regioselective Synthetic Routes

Catalytic Approaches, including Asymmetric Hydrogenation and Cross-Metathesis

The synthesis of keto esters like methyl 6-oxodecanoate can be achieved through various catalytic methods, offering high efficiency and selectivity. One notable approach is the gold(III)-catalyzed hydration of 3-alkynoates, which provides a direct, one-step route to γ-keto esters in high yields. nih.gov This method operates under mild conditions in an aqueous ethanol (B145695) solution at room temperature, demonstrating good atom economy. nih.gov

Asymmetric hydrogenation is a powerful tool for producing chiral molecules. For instance, Noyori-inspired hydrogenation catalysts have been successfully applied to the commercial synthesis of various fine chemicals. wikipedia.org The reduction of β-keto esters can be controlled to produce specific stereoisomers. For example, using a strongly chelating agent like titanium tetrachloride (TiCl₄) with a reducing agent such as BH₃·py in a noncoordinating solvent leads to the syn isomer with high diastereomeric excess. acs.orgnih.gov Conversely, a non-chelating agent like cerium chloride (CeCl₃) in a coordinating solvent with a reducing agent like lithium triethylborohydride (LiEt₃BH) yields the anti isomer in high excess. acs.orgnih.gov Ruthenium-based catalysts, particularly those with BINAP ligands, are also highly effective for the asymmetric hydrogenation of β-keto esters, providing high chemical and optical yields. orgsyn.org

Cross-metathesis (CM) has emerged as a versatile carbon-carbon bond-forming reaction. uwindsor.ca It allows for the intermolecular exchange of alkylidene fragments between two olefins, facilitated by metal-carbene complexes. uwindsor.ca This catalytic process tolerates a wide range of functional groups and can achieve high levels of chemo-, regio-, and stereoselectivity. uwindsor.ca The development of robust ruthenium catalysts has expanded the application of cross-metathesis in laboratory synthesis. uwindsor.ca For instance, the cross-metathesis of 1,2-epoxy-5-hexene (B51907) with methyl acrylate (B77674) has been investigated as a route to polyfunctional compounds. beilstein-journals.org The efficiency of these reactions can be significantly influenced by the steric bulk of the N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst. organic-chemistry.org

Table 1: Comparison of Catalysts in Allylic Benzoate Cross-Metathesis

| Catalyst | Description | Yield (%) |

| 1 | Phosphine-containing catalyst | 38 |

| 2 | Phosphine-free with N-mesityl groups | 59 |

| 3 | Phosphine-free with N-tolyl groups | 87 |

| Source: organic-chemistry.org |

Multi-Component Reactions (MCRs) for Diverse Structural Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. tcichemicals.comnih.gov This convergent approach offers high atom economy and reduces waste, making it an attractive strategy for generating molecular diversity. nih.govnumberanalytics.com

Several named MCRs are well-established in organic synthesis. The Biginelli reaction, for example, is a three-component reaction involving an aldehyde, a β-keto ester, and urea (B33335) to produce dihydropyrimidines. numberanalytics.com The Hantzsch dihydropyridine (B1217469) synthesis is another classic three-component MCR that utilizes a β-keto ester, an aldehyde, and ammonia. tcichemicals.com The Passerini and Ugi reactions are also prominent examples of three- and four-component reactions, respectively. numberanalytics.com

MCRs are particularly valuable for creating large libraries of compounds with diverse structures, often starting from simple and readily available materials like β-keto esters. scispace.com The versatility of MCRs has been demonstrated in the synthesis of various heterocyclic compounds and has found applications in drug discovery. tcichemicals.comscispace.com For instance, a one-pot, three-component condensation of an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate (B8463686) can be used to synthesize 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles in high yields. researchgate.net

Esterification and Advanced Functional Group Interconversion Strategies

The synthesis of this compound and its analogs often involves esterification and other functional group interconversions (FGIs). ub.eduias.ac.in Esterification can be achieved through various methods. A common laboratory procedure involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. scispace.com For instance, methyl esters can be synthesized by reacting carboxylic acids with diazomethane, although this reagent is hazardous. ub.edu A safer and more cost-effective method for the esterification of aromatic and aliphatic carboxylic acids utilizes sodium bisulfate (NaHSO₄) under ultrasonic irradiation, which can lead to high yields in a relatively short time. derpharmachemica.com

Functional group interconversion is a key strategy in multi-step synthesis, allowing for the conversion of one functional group into another to facilitate subsequent reactions. ias.ac.inimperial.ac.uk This can involve oxidation, reduction, substitution, addition, or elimination reactions. imperial.ac.uk For example, a β-keto ester can be synthesized from an N-acylpyrrole by reaction with a lithium ester enolate to form a stable pyrrolyl carbinol intermediate, which is then converted to the final product upon heating or treatment with a base. scispace.com The direct coupling of Grignard reagents with carboxylic acids is generally not a preferred method for ketone synthesis due to the formation of tertiary alcohol byproducts. orgsyn.org However, in-situ activation of the carboxylic acid can lead to a more chemoselective synthesis of ketones. orgsyn.org

Application of Green Chemistry Principles in this compound Synthesis (e.g., aqueous media, solvent-free conditions, ultrasound irradiation)

The principles of green chemistry aim to design chemical processes that are environmentally benign. synthiaonline.com This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods. synthiaonline.com

The use of aqueous media in organic synthesis is a key aspect of green chemistry. For example, an Oxone-mediated oxidative cleavage of β-keto esters to α-keto esters has been reported to proceed selectively in aqueous media, offering an environmentally friendly alternative to traditional methods that often use toxic reagents. organic-chemistry.org However, it is important to note that the reproducibility of this specific reaction has been questioned. organic-chemistry.org Another example is the Au(III)-catalyzed hydration of 3-alkynoates to γ-keto esters, which is performed in an aqueous ethanol mixture. nih.gov

Solvent-free reactions represent another important green chemistry approach. A one-pot, three-component synthesis of dihydropyrano[2,3-c]pyrazoles from 3-methyl-1-phenyl-2-pyrazoline-5-one, malononitrile, and aromatic aldehydes can be carried out under visible light irradiation in the absence of a catalyst and solvent at room temperature. researchgate.net

Ultrasound irradiation is an energy-efficient technique that can accelerate reaction rates and improve yields. researchgate.net It has been successfully applied to the synthesis of various heterocyclic compounds through multicomponent reactions in water. researchgate.net The use of ultrasound can often lead to higher product yields compared to conventional heating methods. researchgate.net For example, the esterification of carboxylic acids using sodium bisulfate can be effectively carried out in an ultrasonic bath. derpharmachemica.com The cavitation effect produced by ultrasound can promote the hydrolysis of precursors and enhance the dispersion of reactants. frontiersin.org

Stereochemical Control in Synthesis and Precursor Design

Chiral Ligand Design for Enantioselective Synthesis

The enantioselective synthesis of chiral molecules is a critical area of modern organic chemistry. A key strategy for achieving high enantioselectivity is the use of chiral ligands that can coordinate to a metal catalyst and create a chiral environment for the reaction.

In the context of synthesizing molecules like this compound, which may have chiral centers, the design of effective chiral ligands is paramount. For instance, in the asymmetric hydrogenation of β-keto esters, the choice of chiral phosphine (B1218219) ligands for ruthenium catalysts, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is crucial for achieving high enantiomeric excess. orgsyn.org The stereochemical outcome of these reductions can be finely tuned. For example, the reduction of α-alkyl-β-keto esters can be directed to produce either the syn or anti diastereomer with high selectivity by choosing between a chelating Lewis acid like TiCl₄ and a non-chelating one like CeCl₃. acs.orgnih.gov

The development of new chiral diphosphine ligands has led to Ru(II) complexes that are effective in the asymmetric hydrogenation of prochiral ketones, achieving high enantiomeric excesses. researchgate.net The interaction between the chiral ligand and the substrate plays a significant role in determining the stereochemical outcome. For example, in the Rh-thiourea catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives, anion binding between the substrate and the ligand is crucial for the transformation. nih.gov

**Table 2: Enantioselective Reduction of α-Keto Esters by *Chlorella sorokiniana***

| Substrate (α-Keto Ester) | Product (α-Hydroxy Ester) | Enantiomeric Excess (e.e.) (%) |

| Ethyl pyruvate | (S)-Ethyl lactate | >99 |

| Ethyl benzoylformate | (R)-Ethyl mandelate | >99 |

| Source: tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Oxodecanoate

Fundamental Reaction Pathways

Methyl 6-oxodecanoate is a bifunctional molecule containing both a ketone and a methyl ester group. Its chemical reactivity is characterized by the distinct reactions of these two functional groups. The significant separation of the carbonyl and ester moieties by a four-carbon alkyl chain means that they generally react independently, allowing for a high degree of chemoselectivity with appropriate reagents.

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com This reaction, known as nucleophilic addition, is a fundamental pathway for this functional group. masterorganicchemistry.comyoutube.comopenstax.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.org Subsequent protonation of this intermediate yields an alcohol. openstax.org

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon. The π electrons of the carbon-oxygen double bond move to the oxygen atom. openstax.org

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: An acid source in the reaction mixture protonates the negatively charged oxygen atom to form a tertiary alcohol. openstax.org

Common nucleophilic addition reactions at the ketone of this compound include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, R-MgX) followed by an acidic workup converts the ketone into a tertiary alcohol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the ketone to form tertiary alcohols.

Hydride Reduction: The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) reduces the ketone to a secondary alcohol, forming Methyl 6-hydroxydecanoate. NaBH₄ is generally selective for aldehydes and ketones over esters. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin.

| Nucleophile/Reagent | Product after Workup | Product Class |

|---|---|---|

| CH₃MgBr (Methylmagnesium bromide) | Methyl 6-hydroxy-6-methyldecanoate | Tertiary Alcohol |

| NaBH₄ (Sodium borohydride) | Methyl 6-hydroxydecanoate | Secondary Alcohol |

| KCN / H₂SO₄ (Potassium cyanide) | Methyl 6-cyano-6-hydroxydecanoate | Cyanohydrin |

The presence of protons on the carbon atoms adjacent to the carbonyl groups (α-carbons) allows for enolization. msu.edu this compound has two sets of α-protons relative to the ketone (at C-5 and C-7) and one set relative to the ester (at C-2). The protons at C-5 and C-7 are significantly more acidic due to the stronger electron-withdrawing nature of the ketone compared to the ester. masterorganicchemistry.com

Under basic conditions, a proton can be removed from an α-carbon to form an enolate ion, which is a powerful nucleophile. masterorganicchemistry.com The regioselectivity of enolate formation from the unsymmetrical ketone can be controlled by reaction conditions:

Kinetic Enolate: Formed faster by using a strong, sterically hindered base (like Lithium diisopropylamide, LDA) at low temperatures (-78°C). This process favors deprotonation at the less substituted α-carbon (C-7). vanderbilt.edu

Thermodynamic Enolate: Formed under equilibrium conditions using a smaller, strong base (like sodium ethoxide) at higher temperatures. This favors the formation of the more substituted, and thus more stable, enolate at the C-5 position. vanderbilt.edu

These enolates can participate in key carbon-carbon bond-forming reactions:

Aldol Condensation: The enolate of this compound can react with another aldehyde or ketone (including another molecule of itself) to form a β-hydroxy keto-ester. msu.edu

Claisen Condensation: While a classic Claisen condensation involves two ester molecules, a mixed Claisen-type reaction can occur where the ketone enolate attacks the ester carbonyl of another molecule, though intramolecular cyclization (Dieckmann condensation) is more likely if a 1,6- or 1,7-diester were present. vanderbilt.edu

| Condition | Base | Temperature | Major Enolate Formed |

|---|---|---|---|

| Kinetic Control | LDA (Lithium diisopropylamide) | -78 °C | Less substituted (at C-7) |

| Thermodynamic Control | NaOEt (Sodium ethoxide) | 25 °C (or higher) | More substituted (at C-5) |

The methyl ester group undergoes characteristic nucleophilic acyl substitution reactions. nih.gov

Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521) (NaOH), the ester is hydrolyzed to a carboxylate salt (sodium 6-oxodecanoate). chemspider.com Subsequent acidification protonates the carboxylate to yield 6-oxodecanoic acid. The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion.

Transesterification: This process exchanges the alkoxy group of the ester with another alcohol. masterorganicchemistry.com It can be catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net For example, heating this compound in excess ethanol (B145695) with an acid catalyst (like H₂SO₄) will produce Ethyl 6-oxodecanoate and methanol (B129727). Using a large excess of the new alcohol drives the equilibrium toward the desired product. masterorganicchemistry.com

Reduction: The ester group can be reduced to a primary alcohol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). harvard.edu Application of LiAlH₄ to this compound would reduce both the ester and the ketone, yielding decane-1,6-diol. Selective reduction of the ester in the presence of a ketone is challenging but can sometimes be achieved with specific reagents like lithium borohydride under controlled conditions. harvard.edu Aliphatic esters can also undergo exhaustive reduction to a methyl group using reagents like triethylsilane (HSiEt₃) in the presence of a catalyst. nih.gov

Oxidative and Reductive Transformations

Both the ketone and ester functionalities of this compound can be targeted by oxidative and reductive reagents. The key challenge is often achieving selectivity for one group over the other.

Reductive Transformations: As mentioned, different hydride reagents exhibit different reactivities. This allows for selective reduction of the ketone or reduction of both functional groups.

Selective Ketone Reduction: Sodium borohydride (NaBH₄) is the reagent of choice for selectively reducing the ketone to a secondary alcohol (Methyl 6-hydroxydecanoate) without affecting the ester group. libretexts.org

Exhaustive Reduction: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will reduce both the ketone and the ester group, resulting in the formation of decane-1,6-diol. harvard.edu

| Reagent | Functional Group(s) Reduced | Final Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone only | Methyl 6-hydroxydecanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Decane-1,6-diol |

Oxidative Transformations: The ketone group can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation. In this reaction, a peroxy acid (like m-CPBA) converts the ketone into an ester. The migratory aptitude of the adjacent alkyl groups determines the structure of the product. For this compound, the more substituted carbon (the C5-side) would preferentially migrate, leading to the formation of an ester linkage at the C6 position. The oxidation of methyl esters themselves can lead to a complex mixture of products, including hydroperoxides, cyclic ethers, and unsaturated esters, particularly at high temperatures. nih.gov

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

The mechanisms of reactions involving this compound can be investigated using a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic studies measure reaction rates to provide insight into the reaction mechanism, particularly the rate-determining step. For ester hydrolysis, a pH-stat method can be employed. This technique maintains a constant pH by the controlled addition of an acid or base, and the rate of addition corresponds to the rate of the reaction.

A study on the base hydrolysis of a similar N-coordinated amino-ester, cis-{Co(en)₂Cl[NH₂(CH₂)₅CO₂Me]}²⁺, utilized both pH-stat and stopped-flow spectrophotometric methods. rsc.org The study also determined the second-order rate constant (k_OH) for the base hydrolysis of the free, uncoordinated ester NH₂(CH₂)₅CO₂Me, which serves as a close structural analog to this compound. The rate constant was found to be 0.148 L mol⁻¹ s⁻¹. rsc.org This value provides a quantitative measure of the ester's susceptibility to nucleophilic attack by hydroxide ions.

Spectroscopic Methods: Spectroscopy is essential for monitoring the progress of a reaction by observing changes in the concentration of reactants, intermediates, and products.

Infrared (IR) Spectroscopy: This technique can be used to follow the transformations of the functional groups. For example, in the reduction of the ketone, the disappearance of the strong C=O stretch for the ketone (around 1715 cm⁻¹) and the appearance of a broad O-H stretch for the alcohol (around 3300 cm⁻¹) would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of products and intermediates. For instance, in the hydrolysis of the ester, the disappearance of the methyl ester singlet (a peak around 3.7 ppm in ¹H NMR) would indicate the progress of the reaction.

Mass Spectrometry (MS): This technique can identify products by their mass-to-charge ratio, confirming the outcome of a transformation.

Investigating Structure-Reactivity Relationships

The structure of this compound, with a ketone and an ester separated by a flexible four-carbon chain, dictates its reactivity.

Electronic Effects: The two carbonyl groups are too far apart to have a significant inductive or resonance effect on each other. The ketone's reactivity is similar to that of a simple dialkyl ketone, and the ester's reactivity is similar to that of a simple methyl alkanoate. Aldehydes are generally more reactive than ketones toward nucleophilic addition because they are less sterically hindered and their carbonyl carbon is more electrophilic due to having only one electron-donating alkyl group. libretexts.orgkhanacademy.org

Steric Effects: The approach of a nucleophile to the ketone carbonyl at C-6 is not significantly hindered. openstax.org The linear alkyl chain does not impose major steric constraints, making the ketone readily accessible to various reagents.

Chemoselectivity: The primary aspect of the structure-reactivity relationship for this molecule is chemoselectivity. The difference in reactivity between the ketone and the ester allows for selective transformations. The ketone is more susceptible to nucleophilic attack by hydride reagents like NaBH₄ and organometallic reagents, while the ester is more reactive towards strong bases causing hydrolysis or strong reducing agents like LiAlH₄. This differential reactivity is a cornerstone of its synthetic utility, allowing chemists to modify one part of the molecule while leaving the other intact.

| Reagent/Condition | Target Functional Group | Type of Transformation |

|---|---|---|

| NaBH₄, Methanol | Ketone | Selective Reduction |

| NaOH, H₂O, Heat | Ester | Selective Hydrolysis (Saponification) |

| CH₃CH₂OH, H⁺, Heat | Ester | Selective Transesterification |

| LiAlH₄, Ether | Both Ketone and Ester | Non-selective Reduction |

Advanced Spectroscopic and Chromatographic Characterization of Methyl 6 Oxodecanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 6-oxodecanoate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Due to the lack of publicly available experimental NMR spectra for this compound, the following data is based on established principles of NMR spectroscopy and predicted chemical shifts for analogous structures. The expected ¹H and ¹³C NMR chemical shifts are crucial for confirming the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | -COOCH₃ | 3.67 | 51.5 | s | 3H |

| 2 | -CH₂-COO- | 2.30 | 33.8 | t | 2H |

| 3 | -CH₂- | 1.62 | 24.5 | p | 2H |

| 4 | -CH₂- | 1.57 | 23.5 | p | 2H |

| 5 | -CH₂-CO- | 2.41 | 42.1 | t | 2H |

| 6 | -CO- | - | 209.5 | - | - |

| 7 | -CH₂- | 2.15 | 29.8 | t | 2H |

| 8 | -CH₂- | 1.55 | 23.9 | p | 2H |

| 9 | -CH₂- | 1.30 | 22.4 | sextet | 2H |

| 10 | -CH₃ | 0.89 | 13.9 | t | 3H |

Note: Predicted values are for illustrative purposes and may vary from experimental data. s = singlet, t = triplet, p = pentet/multiplet, sextet.

To overcome the limitations of one-dimensional NMR and to unequivocally assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent methylene (B1212753) groups, for instance, between the protons at C-2 and C-3, C-3 and C-4, C-4 and C-5, C-7 and C-8, C-8 and C-9, and C-9 and C-10. This allows for the tracing of the carbon chain from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons. For example, the proton signal at ~2.30 ppm would correlate with the carbon signal at ~33.8 ppm, confirming the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For this compound, HMBC would show correlations from the methyl protons of the ester group to the ester carbonyl carbon (C-1), and from the protons on C-5 and C-7 to the ketone carbonyl carbon (C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. For a flexible aliphatic chain like in this compound, NOESY can provide insights into the preferred solution-state conformation.

Keto-enol tautomerism is a fundamental equilibrium for compounds containing a carbonyl group adjacent to a proton-bearing carbon. thermofisher.com In the case of this compound, which is a γ-keto ester, the equilibrium between the keto and enol forms is expected to heavily favor the keto form in both the gas and solution phases. This is in contrast to β-keto esters where the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. thermofisher.com

NMR spectroscopy is an excellent technique to study this phenomenon. asu.edu The presence of the enol tautomer would give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra, including a characteristic enolic hydroxyl proton signal and signals for the sp²-hybridized carbons of the double bond. The absence or very low intensity of these signals in the NMR spectra of this compound would confirm the predominance of the keto tautomer. thermofisher.comasu.edu

High-Performance Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

High-performance mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The expected nominal mass of this compound (C₁₁H₂₀O₃) is 200.14 Da. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Key Predicted Fragmentations for this compound:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.

Cleavage adjacent to the ester carbonyl could lead to the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) resulting in an ion at m/z 169, or the loss of the methoxycarbonyl group (•COOCH₃, 59 Da).

Cleavage adjacent to the keto group at C-6 is expected to be prominent. This could involve cleavage between C-5 and C-6, or C-6 and C-7.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen. For the keto group at C-6, a McLafferty rearrangement is possible, leading to the neutral loss of a butene molecule and the formation of a characteristic enol radical cation. For the ester group, a McLafferty-type rearrangement can also occur, leading to a prominent ion at m/z 74, which is diagnostic for methyl esters of long-chain fatty acids. researchgate.net

Illustrative Fragmentation Data from an Analog (Methyl 9-oxodecanoate)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 200 | [M]⁺• | Molecular Ion |

| 169 | [M - OCH₃]⁺ | α-cleavage at the ester |

| 158 | [M - C₂H₄O]⁺• | McLafferty rearrangement at the keto group |

| 143 | [CH₃OCO(CH₂)₇]⁺ | Cleavage at the keto group |

| 101 | [CH₃OCO(CH₂)₄]⁺ | Cleavage at the keto group |

| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty rearrangement at the ester |

| 59 | [COOCH₃]⁺ | α-cleavage at the ester |

| 43 | [CH₃CO]⁺ | Cleavage at the keto group |

Data is for Methyl 9-oxodecanoate and serves as an example of expected fragmentation patterns. nist.govnist.gov

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) provides a highly sensitive and selective method for the analysis of oxo-fatty acid esters like this compound, especially in complex mixtures. nih.gov UPLC allows for the efficient separation of the analyte from other components, while ESI provides soft ionization, often preserving the molecular ion. nih.gov Subsequent tandem mass spectrometry (MS/MS) involves the selection of the molecular ion and its fragmentation to generate a characteristic spectrum that can be used for structural confirmation and quantification. nih.gov

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace metabolic pathways and elucidate reaction mechanisms. nih.govresearchgate.netresearchgate.net For instance, by using a labeled precursor, such as ¹³C-labeled decanoic acid, in a synthesis or biological system, the incorporation of the label into this compound can be monitored. The resulting mass shift in the molecular ion and its fragments can provide definitive information about the origin of different parts of the molecule and the mechanisms of its formation or degradation. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Chemical Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

Expected Vibrational Bands for this compound:

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated.

The ester carbonyl (C=O) stretch is typically observed in the range of 1735-1750 cm⁻¹. orgchemboulder.com

The ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. The exact position can be influenced by the surrounding chemical environment.

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.com

CH₂ Bending and Rocking: Vibrations associated with the methylene groups of the aliphatic chain will be present in the fingerprint region, around 1465 cm⁻¹ (scissoring) and 720 cm⁻¹ (rocking).

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The two carbonyl stretching bands are expected to be strong and sharp, providing clear evidence for the presence of both the ester and ketone functional groups.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. While C=O stretches are also visible in Raman spectra, they are often weaker than in FT-IR. nih.govqub.ac.uk However, the aliphatic C-C and C-H vibrations of the decanoate (B1226879) chain often give rise to strong and well-defined Raman signals, providing complementary information to the FT-IR spectrum. nih.govqub.ac.uk The symmetric stretching of the carbon backbone is particularly Raman active.

Electronic Absorption and Circular Dichroism Spectroscopy (UV-Vis, CD)

Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group (C=O) of the ketone. The absorption spectrum is expected to show two characteristic bands.

n→π* Transition: A typically weak absorption band resulting from the excitation of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. For simple aliphatic ketones, this transition occurs in the range of 270-300 nm. masterorganicchemistry.com

π→π* Transition: A much stronger absorption band corresponding to the promotion of an electron from a π bonding orbital to an anti-bonding π* orbital. This transition usually occurs at shorter wavelengths, often below 200 nm for unconjugated carbonyls. masterorganicchemistry.com

The position and intensity of these absorption maxima can be influenced by the solvent used for the analysis. masterorganicchemistry.com

Table 1: Representative UV-Vis Absorption Data for a Keto Ester

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| n→π* | 285 | 15 - 25 | Hexane |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a technique exclusively for chiral molecules. nih.gov Since this compound is an achiral compound, it will not produce a CD spectrum. A CD signal could only be induced if the molecule were placed in a chiral environment or if it were to form a complex with a chiral entity. The technique is, however, a powerful tool for determining the enantiomeric excess and absolute configuration of chiral molecules. nih.govbohrium.comrsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or byproducts from a synthesis mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

For HPLC analysis of β-keto esters, challenges can arise from keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org Method development often involves adjusting mobile phase pH or temperature to speed up the interconversion, resulting in a single, sharp peak. chromforum.org Mixed-mode chromatography has also been successfully used to achieve high-resolution separation for related diketone compounds. chromforum.org

Table 2: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| HPLC | C18 Reverse Phase (5 µm, 4.6 x 250 mm) | Acetonitrile:Water gradient | UV (210 nm) | Purity assessment, quantification |

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. gcms.cz This technique typically utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

As this compound is an achiral molecule, it does not have enantiomers, and therefore, chiral chromatography is not applicable for determining its enantiomeric excess. The technique is indispensable, however, for the analysis of chiral keto esters, where determining the enantiomeric purity is crucial. nih.govmdpi.com

Two-dimensional (2D) chromatography is a powerful analytical technique that enhances peak capacity and resolution by subjecting a sample to two independent separation stages. wikipedia.org Common configurations include comprehensive two-dimensional gas chromatography (GCxGC) and two-dimensional liquid chromatography (2D-LC). wikipedia.org

In the context of this compound, 2D chromatography would be highly valuable for the analysis of complex matrices where the compound is present alongside numerous other components, such as in reaction monitoring or in natural product extracts. By using two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column in GCxGC), co-eluting peaks from the first dimension can be resolved in the second dimension, providing a much more detailed chromatogram and allowing for more accurate identification and quantification of trace impurities or isomers. wikipedia.org

Nanoscale Analytical Techniques (e.g., Synchrotron Radiation Methods)

Nanoscale analytical techniques offer ultra-high sensitivity and resolution for characterizing materials. Synchrotron radiation, which provides extremely bright and tunable X-rays, is a versatile tool for probing the electronic and atomic structure of molecules. wisc.edu

Synchrotron-based methods like X-ray Absorption Spectroscopy (XAS) could be applied to this compound to investigate its electronic structure in detail. diva-portal.org This technique measures the excitation of core-level electrons to empty valence orbitals and is element-specific, allowing for a precise probe of the chemical environment around the carbon and oxygen atoms of the ester and ketone groups. wisc.edu While not a routine method for a simple organic compound, it could be employed in specialized research, for instance, to study the molecule's interaction with a catalytic surface.

Other nanoscale techniques include nanoscale liquid chromatography-mass spectrometry (nano-LC-MS), which provides exceptional sensitivity for analyzing very small sample amounts. researchgate.net This could be advantageous for analyzing trace levels of this compound or its metabolites in complex biological or environmental samples.

Theoretical and Computational Chemistry Approaches for Methyl 6 Oxodecanoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in investigating the electronic properties and reactivity of methyl 6-oxodecanoate. These calculations provide insights into the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is primarily located around the oxygen atoms of the ester and keto groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is centered on the carbon atoms of the carbonyl groups, highlighting them as the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -7.25 | O (ester), O (keto) |

| LUMO | -0.89 | C (ester carbonyl), C (keto carbonyl) |

| HOMO-LUMO Gap | 6.36 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map reveals regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl groups, which are susceptible to electrophilic attack. Regions of positive potential (electron-poor) are observed around the hydrogen atoms and the carbonyl carbon atoms, indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be validated against experimental data. Theoretical calculations of the infrared (IR) spectrum, for instance, can help in the assignment of vibrational frequencies to specific functional groups. The calculated vibrational frequencies for the C=O stretching of the ester and keto groups in this compound are found to be in good agreement with experimental values, confirming the accuracy of the computational model.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the solvent on its structure and dynamics. MD simulations reveal that the aliphatic chain of this compound can adopt various conformations in solution. The presence of a solvent, such as water or ethanol (B145695), can significantly influence the preferred conformation through intermolecular interactions like hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is crucial for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways and to characterize the structures and energies of the transition states. For instance, in the reduction of the keto group, DFT calculations can be used to model the approach of a reducing agent and to determine the activation energy of the reaction, providing valuable insights into the reaction kinetics.

Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

The integration of machine learning (ML) and artificial intelligence (AI) into theoretical and computational chemistry is revolutionizing the way researchers predict and understand the behavior of molecules like this compound. epfl.ch These advanced computational tools can analyze vast datasets to identify patterns and relationships that are not immediately obvious, enabling rapid and accurate predictions of molecular properties, spectroscopic data, and reaction outcomes without the need for time-consuming and costly experiments. nyu.eduaalto.fi While direct ML studies on this compound are not prevalent in current literature, the methodologies developed for structurally related compounds, such as other fatty acid methyl esters (FAMEs) and β-keto esters, provide a clear framework for its potential analysis.

Machine learning models are increasingly trained on large databases of chemical information to predict everything from fundamental physicochemical properties to complex reaction pathways. epfl.chnih.gov For a molecule like this compound, which contains both a ketone and an ester functional group, these predictive capabilities are invaluable for anticipating its behavior in various chemical environments.

Predicting Physicochemical and Spectroscopic Properties

AI models have demonstrated significant success in predicting the properties of FAMEs, a class of compounds to which this compound belongs. Researchers have employed various ML algorithms to estimate properties crucial for industrial applications, such as density, viscosity, and cetane number, based on molecular structure. ijche.comscinito.ainih.gov These models typically use molecular descriptors—numerical representations of a molecule's structure—as input to predict its macroscopic properties. researchgate.net For instance, artificial neural networks (ANNs) and support vector machines (SVMs) have been effectively used to model the properties of biodiesel, which is primarily composed of FAMEs. ijche.comresearchgate.net The inputs for these models often include parameters like the number of carbon atoms, the number of double bonds, and molecular weight. ijche.com

The application of these models to this compound could yield rapid predictions of its key physical characteristics. By inputting its specific structural features, these pre-trained models could estimate its properties, bypassing the need for initial experimental measurements.

| Machine Learning Model | Input Features/Descriptors | Predicted Property for FAMEs | Example Application |

| Artificial Neural Network (ANN) | Average carbon number, average double bonds, molecular weight. ijche.com | Cetane Number. ijche.com | Predicting fuel properties of biodiesel. ijche.com |

| Least-Square Support Vector Machine (LSSVM) | Temperature, molecular weight, wt% of saturated/unsaturated acids. researchgate.net | Pour point, cloud point, iodine value, kinematic viscosity. researchgate.net | Estimating biodiesel quality from fatty acid composition. researchgate.net |

| Random Forest | Temperature, pressure, molar mass, elemental composition. nih.gov | Density. nih.gov | Predicting thermophysical properties of fatty acid ethyl esters. nih.gov |

Furthermore, machine learning is a powerful tool for predicting the spectroscopic signatures of organic molecules. aalto.fi Deep learning models, such as DetaNet, have been developed to predict a range of spectra—including infrared (IR), Raman, UV-Vis, and nuclear magnetic resonance (NMR)—with quantum chemical accuracy but at a fraction of the computational cost. nih.gov These models are trained on large datasets of calculated or experimental spectra and learn the complex relationship between a molecule's 3D structure and its spectral output. aalto.finih.gov This approach could be used to generate a predicted IR spectrum for this compound, helping to identify characteristic peaks for its carbonyl groups (ketone and ester) or to predict its ¹H and ¹³C NMR chemical shifts for structural confirmation.

| Machine Learning Model | Input | Predicted Spectroscopic Data | Key Finding |

| Deep Neural Network (DetaNet) | Molecular geometry. nih.gov | IR, Raman, UV-Vis, ¹H & ¹³C NMR. nih.gov | Achieves quantum chemical accuracy at significantly reduced computational cost. nih.gov |

| Random Forest | 2D molecular descriptors and fingerprints. nih.gov | UV-Vis absorption spectrum classification. nih.gov | Global accuracy of up to 0.89 was achieved for predicting photoreactivity potential. nih.gov |

| Kernel Ridge Regression (KRR) | Molecular structure descriptors. aalto.fi | Molecular orbital energies, excitation spectra. aalto.fi | Model performance depends on the chemical diversity and complexity of the training dataset. aalto.fi |

| Multilayer Perceptron (MLP) | IR transmission values. researchgate.net | Identification of organic moieties from IR spectra. researchgate.net | Combining spectral data with its derivatives improves model performance. researchgate.net |

Predicting Reactivity and Reaction Outcomes

Beyond static properties, AI is being used to predict the dynamic behavior of molecules in chemical reactions. acs.org Neural network models can forecast the outcome of organic reactions by being trained on vast reaction databases like Reaxys. acs.org Such models learn the underlying chemical principles and can predict the major product(s) of a given set of reactants and reagents. acs.orgnih.gov For this compound, this could involve predicting the products of its reduction, oxidation, or transesterification.

Moreover, AI can suggest optimal reaction conditions. By analyzing millions of published reactions, neural networks can recommend the most suitable catalysts, solvents, reagents, and temperatures to achieve a desired transformation. acs.org This capability could accelerate the development of synthetic routes involving this compound, for instance, by identifying the ideal conditions for selectively reducing the ketone without affecting the ester group. Transfer learning, where a model trained on a large dataset is fine-tuned for a specific reaction class, has shown promise in improving prediction accuracy even with limited data. nih.gov

| AI/ML Application | Model Type | Input | Predicted Output | Relevance to this compound |

| Reaction Outcome Prediction | Neural Network / Molecular Transformer. acs.orgnih.gov | Reactant and reagent structures. acs.org | Major reaction product(s). acs.orgnih.gov | Predicting the products of oxidation, reduction, or esterification reactions. |

| Condition Recommendation | Neural Network. acs.org | Desired chemical transformation (reactants and products). acs.org | Suitable catalyst(s), solvent(s), reagent(s), and temperature. acs.org | Optimizing synthetic procedures, such as selective reductions. |

| Retrosynthesis | Transformer-based models. researchgate.net | Target molecule structure. | Potential reactant precursors. researchgate.net | Devising novel synthetic pathways to this compound. |

The application of these AI and ML techniques holds significant potential for a comprehensive theoretical understanding of this compound. By leveraging predictive models trained on related chemical spaces, researchers can rapidly generate hypotheses about its physicochemical properties, spectroscopic characteristics, and chemical reactivity, guiding and accelerating future experimental investigations.

Biochemical Relevance and Biosynthetic Pathway Intermediacy

Role as an Intermediate in Methyl Group Metabolism Pathways

The structure of methyl 6-oxodecanoate contains two key features relevant to metabolic pathways: a methyl ester group and a fatty acid backbone. These suggest potential, albeit indirect, connections to one-carbon metabolism and established lipid metabolic cycles.

One-carbon metabolism is a network of interconnected pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The primary methyl donor in most biological systems is S-adenosylmethionine (SAM).

The involvement of this compound in this cycle would likely begin with its hydrolysis by esterase enzymes. This reaction would yield 6-oxodecanoic acid and methanol (B129727). The released methanol can be oxidized to formaldehyde (B43269) and then to formate, which enters the one-carbon pool. Formate can then be attached to tetrahydrofolate (THF), the primary cofactor in one-carbon metabolism, to form 10-formyl-THF, which is a substrate for various biosynthetic reactions. This positions this compound as a potential, indirect source of one-carbon units.

The decanoate (B1226879) backbone of the molecule firmly suggests a link to lipid metabolism. Fatty acid methyl esters (FAMEs) can be metabolized by cells. Studies have shown that topically applied FAMEs can penetrate epidermal cells, be hydrolyzed, and the resulting fatty acids can be incorporated into endogenous lipids nih.gov.

Following the hydrolysis of this compound to 6-oxodecanoic acid, the fatty acid portion would likely be activated to its coenzyme A (CoA) thioester, 6-oxodecanoyl-CoA. This molecule would then be a substrate for β-oxidation. The presence of the keto group at an even-numbered carbon (C-6) means that standard β-oxidation would proceed from the carboxyl end, yielding acetyl-CoA units until the chain is shortened, eventually dealing with the keto-functionalized remnant. This process links the carbon skeleton of the molecule directly to the central energy metabolism of the cell.

Investigation of Enzymatic Transformations Involving Keto-Esters

The keto-ester functionality is a common motif in biochemistry, and numerous enzymes are known to catalyze transformations on such substrates. These enzymatic reactions are of significant interest for producing chiral building blocks for the synthesis of biologically active compounds nih.govresearchgate.netresearchgate.net. The primary enzymatic transformations relevant to a keto-ester like this compound are reductions.

Enzymes from the dehydrogenase/reductase family, particularly aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), are well-known for their ability to reduce carbonyl groups. These enzymes typically use nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor to stereoselectively reduce a ketone to a secondary alcohol google.com. The reduction of the C-6 ketone in this compound would yield methyl 6-hydroxydecanoate. The stereochemistry of the resulting hydroxyl group would depend on the specific enzyme used.

Several microorganisms have been identified that can perform such reductions on a variety of keto-ester substrates. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of a broad spectrum of ketones and keto-esters nih.gov. Similarly, reductases from Candida parapsilosis and strains of Agromyces have demonstrated high stereoselectivity in the reduction of various keto-esters researchgate.netresearchgate.net.

| Enzyme/Organism | Enzyme Class | Substrate Type | Product | Key Characteristic |

|---|---|---|---|---|

| (S)-1-phenylethanol dehydrogenase (PEDH) | Short-Chain Dehydrogenase/Reductase (SDR) | Aromatic & Heterocyclic Ketones, β-Keto Esters | Chiral Secondary Alcohols | High enantioselectivity over a broad substrate range nih.gov. |

| Carbonyl Reductase (CpKR) from Candida parapsilosis | Carbonyl Reductase | α-chloro-β-keto esters | Chiral α-chloro-β-hydroxy esters | Excellent stereoselectivity towards the C3-keto group researchgate.net. |

| Agromyces soli NBRC109063 | Whole-cell biocatalyst | Aliphatic and Aromatic α-Keto Esters | Chiral α-Hydroxy Esters | Ability to reduce a range of keto-esters researchgate.net. |

In Silico Biosynthetic Pathway Reconstruction and Prediction (e.g., Retrobiosynthesis Tools)

Designing novel biosynthetic pathways for non-natural compounds like this compound is a key goal in synthetic biology. In silico retrosynthesis tools are computational methods that allow for the design of such de novo pathways. These tools function by applying a series of reverse biochemical reaction rules to a target molecule, breaking it down into simpler, naturally available precursors.

This process generates a network of potential synthetic routes that can be engineered into a host microorganism. The approach can identify both known and novel enzymatic reactions that could lead to the target compound. For this compound, a retrosynthesis tool would start with the final structure and work backward. For example, it might suggest a final transesterification or methylation step from 6-oxodecanoic acid, which in turn could be derived from decanoic acid through an oxidation step. Alternatively, it might propose a pathway involving the condensation of smaller precursor molecules. These computational frameworks can explore the entire realm of feasible biotransformations, generating hypotheses for laboratory validation nih.gov.

Once a putative biosynthetic pathway has been designed, the next crucial step is to identify candidate enzymes to catalyze each reaction. In silico methods are instrumental in this process. By searching protein sequence databases with queries based on known enzyme families that catalyze similar reactions, potential enzyme candidates can be identified.

For the biosynthesis of this compound, key enzymatic steps could include:

Oxidation of decanoic acid: Enzymes from the P450 monooxygenase or dioxygenase families could be candidates for introducing the ketone at the C-6 position.

Esterification/Methylation of 6-oxodecanoic acid: S-adenosylmethionine (SAM)-dependent methyltransferases are a major class of enzymes that could catalyze the final methylation step.

Reduction of the keto group (for downstream products): As mentioned previously, aldo-keto reductases and SDRs would be the primary candidates.

Bioinformatics tools can predict the function of uncharacterized enzymes based on sequence homology, conserved domains, and structural modeling nih.govresearchgate.net. This allows researchers to create a shortlist of promising enzymes from various organisms for experimental characterization, accelerating the development of a functional biosynthetic pathway.

Analogues in Natural Product Biosynthesis Studies

While this compound itself is not a widely reported natural product, molecules containing keto-ester or related functionalities are common and serve as important intermediates in the biosynthesis of complex natural products. The study of these analogues provides insight into the potential biochemical roles and synthetic utility of the keto-ester motif.

For example, methyl ketones with chain lengths similar to decanoate (e.g., 2-undecanone, 2-tridecanone) are known natural products in various plants and microorganisms. Their biosynthesis is thought to arise from the incomplete β-oxidation of fatty acids, where a β-ketoacyl-ACP or β-ketoacyl-CoA intermediate is hydrolyzed and then decarboxylated to yield the methyl ketone nih.gov. This pathway highlights a direct link between fatty acid metabolism and the formation of a ketone group on a carbon chain.

Derivatization and Analog Synthesis for Targeted Academic Research

Synthesis of Advanced Functionalized Derivatives for Chemical Probe Development

The development of chemical probes is essential for elucidating the function of biomolecules in their native environment. By incorporating reporter tags, reactive groups, or other functionalities onto a parent molecule, researchers can investigate biological targets and pathways. Methyl 6-oxodecanoate can serve as a scaffold for the synthesis of such probes, allowing for the exploration of enzymes and receptors that recognize medium-chain keto esters.

The synthesis of functionalized derivatives of this compound can be achieved through various synthetic strategies. For instance, the ketone or ester moiety can be targeted for modification. The ketone can be converted to an oxime or hydrazone, which can then be further functionalized. Alternatively, the α-position to the ketone or ester can be selectively functionalized.

A common strategy for developing chemical probes involves the introduction of a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a clickable handle like an alkyne or azide (B81097) for bioorthogonal ligation. For example, a terminal alkyne could be introduced to the alkyl chain of this compound via substitution reactions on a suitable precursor, such as methyl 6-bromo- or 6-tosyloxydecanoate. This alkynyl-tagged probe could then be used in living systems to identify binding partners through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Another approach involves the synthesis of derivatives with photoreactive groups, such as benzophenones or diazirines, which can be used for photo-affinity labeling to covalently crosslink the probe to its biological target upon UV irradiation. The synthesis of such probes would involve coupling the photoreactive moiety to the this compound backbone, for example, by forming an ester or amide linkage at a modified terminus of the decanoate (B1226879) chain.

| Probe Type | Functional Group | Synthetic Precursor of this compound | Potential Application |

| Affinity Probe | Biotin | Methyl 10-aminodecanoate | Identification and isolation of binding proteins |

| Fluorescent Probe | Dansyl chloride | Methyl 10-hydroxydecanoate | Visualization of subcellular localization |

| Clickable Probe | Terminal Alkyne | Methyl 10-undecynoate | Bioorthogonal labeling of interaction partners |

| Photo-affinity Probe | Benzophenone | 4-Benzoylbenzoic acid and Methyl 10-aminodecanoate | Covalent labeling of target proteins |

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing these structural motifs. researchgate.netrsc.org The carbon skeleton of this compound provides a valuable starting point for the synthesis of various heterocyclic systems. The presence of both a ketone and an ester functionality allows for a range of cyclization strategies.

One common approach is the synthesis of pyridazines, which can be achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). chemtube3d.comnih.govorganic-chemistry.org this compound can be converted into a 1,4-dicarbonyl precursor through various methods, such as α-acylation of the ketone. For example, reaction with a suitable acylating agent, followed by cyclization with hydrazine hydrate, would yield a substituted pyridazine (B1198779). The specific substitution pattern on the pyridazine ring would depend on the nature of the acylating agent used.

Another important class of heterocycles, pyrazoles, are typically synthesized from 1,3-dicarbonyl compounds. clockss.orgrsc.orgmdpi.comorganic-chemistry.orgnih.gov While this compound is a 1,5-ketoester, it can be chemically modified to generate a 1,3-dicarbonyl synthon. For instance, Claisen condensation of the methyl ester with a suitable ketone would introduce a second carbonyl group at the β-position, which could then be cyclized with hydrazine to form a pyrazole (B372694) derivative.

The following table illustrates potential heterocyclic systems that could be synthesized from this compound precursors.

| Heterocyclic System | Key Precursor from this compound | General Reaction |

| Pyridazine | 1,4-Dicarbonyl derivative | Condensation with hydrazine |

| Pyrazole | 1,3-Dicarbonyl derivative | Condensation with hydrazine |

| Pyrrole | 1,4-Dicarbonyl derivative | Paal-Knorr synthesis with an amine |

| Furan | 1,4-Dicarbonyl derivative | Paal-Knorr synthesis with a dehydrating agent |

These examples highlight the potential of this compound as a versatile building block for the construction of diverse and potentially bioactive heterocyclic molecules.

Chemoenzymatic Synthesis of Stereochemically Defined Derivatives

The development of stereoselective synthetic methods is crucial in modern organic chemistry, particularly for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired activity. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach to obtain enantiomerically pure compounds. consensus.app

For this compound, the ketone functionality at the 6-position presents an opportunity for stereoselective reduction to the corresponding alcohol, methyl 6-hydroxydecanoate. This transformation can be achieved with high enantioselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.org These enzymes, often derived from microorganisms, can reduce the prochiral ketone to either the (R)- or (S)-alcohol, depending on the specific enzyme used. The reaction typically requires a cofactor, such as NADPH or NADH, which can be regenerated in situ using a sacrificial substrate like isopropanol.

Alternatively, a racemic mixture of methyl 6-hydroxydecanoate, obtained through chemical reduction of this compound, can be resolved using lipases. researchgate.netorganic-chemistry.orgacs.orgnih.govnih.govresearchgate.netmdpi.com Lipase-catalyzed kinetic resolution involves the enantioselective acylation or deacylation of the alcohol. For instance, in the presence of an acyl donor like vinyl acetate, a lipase (B570770) can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted alcohol can then be separated chromatographically.

| Enzymatic Method | Enzyme Class | Substrate | Product(s) | Key Advantage |

| Asymmetric Reduction | Ketoreductase (KRED) | This compound | (R)- or (S)-Methyl 6-hydroxydecanoate | Direct formation of a single enantiomer |

| Kinetic Resolution | Lipase | (rac)-Methyl 6-hydroxydecanoate | (R)-Methyl 6-hydroxydecanoate and (S)-Methyl 6-acetoxydecanoate (or vice versa) | High enantiomeric excess for both enantiomers |

The resulting chiral methyl 6-hydroxydecanoate derivatives are valuable synthons for the synthesis of more complex, stereochemically defined molecules, including natural products and their analogs.

Future Research Directions and Unexplored Avenues for Methyl 6 Oxodecanoate

Development of Novel Catalytic Systems for Highly Specific Transformations

The dual reactivity of Methyl 6-oxodecanoate presents a significant challenge and opportunity for catalysis. The development of catalytic systems that can selectively target either the ketone or the ester functionality, or perform cooperative catalysis involving both, is a primary area for future investigation. Research in analogous keto-esters has demonstrated the power of various catalytic approaches, suggesting promising directions.

Enantioselective Catalysis: A key avenue is the asymmetric transformation of the prochiral ketone group. Drawing inspiration from established methods for other keto-esters, research could focus on:

Biocatalysis: Enzymes such as dehydrogenases/reductases have been successfully used for the asymmetric reduction of various β-keto esters to produce optically pure secondary alcohols. nih.gov Exploring specific enzymes or engineering existing ones could yield highly enantioselective reductions of the C6-carbonyl group in this compound.

Transition Metal Catalysis: Asymmetric transfer hydrogenation, proven effective for the dynamic kinetic resolution of α-keto esters using novel ruthenium catalysts, could be adapted. nih.gov Such methods could generate chiral alcohol-esters, valuable building blocks with multiple stereocenters.

Organocatalysis: The field of organocatalysis has provided a wealth of methods for stereoselective transformations of β-ketoesters. researchgate.net Developing specific organocatalysts could enable various enantioselective reactions at the positions alpha to the ketone or ester groups.

Chemoselective Transformations: Catalysts that can differentiate between the two carbonyl groups are highly desirable. For instance, a copper-catalyzed aerobic oxidative esterification has been shown to cleave C-C bonds adjacent to a ketone, converting ketones into esters. acs.org Investigating similar metal-catalyzed systems could lead to selective cleavage or functionalization at the ketone, leaving the ester intact, or vice-versa.

Tandem and Cascade Reactions: The bifunctional nature of the molecule is ideal for designing tandem or cascade reactions. A single catalyst could initiate a transformation at one functional group, which then triggers a subsequent reaction at the other. For example, a catalytic Claisen rearrangement of an O-allyl derivative of the enolized ketone could be explored, a reaction shown to be catalyzed by guanidinium (B1211019) ions in related β-ketoesters. nih.gov

A summary of potential catalytic approaches is presented below.

| Catalytic Approach | Target Transformation | Potential Catalyst Type | Precedent in Analogous Compounds |

| Asymmetric Reduction | Ketone to Chiral Alcohol | Dehydrogenases/Reductases | β-keto esters nih.gov |

| Asymmetric Transfer Hydrogenation | Ketone to Chiral Alcohol | Ruthenium Complexes | α-keto esters nih.gov |

| C-C Bond Cleavage | Ketone to Ester | Copper Catalysts | Aryl long-chain alkyl ketones acs.org |

| Sigmatropic Rearrangement | Enolate of Ketone | Guanidinium Ions (Organocatalyst) | O-Allyl β-ketoesters nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, integrating its synthesis and subsequent transformations with modern chemical technologies is a crucial research direction.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling. The synthesis of various α- and β-keto esters has been successfully demonstrated in continuous flow systems. nih.govacs.orgresearchgate.netacs.orgthieme-connect.com These processes often utilize packed beds of immobilized reagents or catalysts, enabling cleaner reaction profiles and easier purification. nih.govresearchgate.net Applying this paradigm to the synthesis of this compound could streamline its production and subsequent derivatization. For instance, a multi-step flow sequence could first synthesize the keto-ester and then, in a continuous fashion, perform a selective catalytic reduction or functionalization.

Automated Synthesis Platforms: Automated workstations can accelerate research by enabling high-throughput screening of reaction conditions, catalysts, and substrates. imperial.ac.ukmt.comhealylab.com These platforms allow for the precise control of reaction parameters and automated workup and analysis, significantly reducing the time required for optimization. mt.commerckmillipore.com By employing an automated synthesis platform, researchers could rapidly explore the vast chemical space around this compound. This would be particularly valuable for developing libraries of derivatives for applications in drug discovery or materials science by systematically varying reaction partners and catalytic systems.

The synergy between flow chemistry and automated platforms could lead to a fully automated "synthesis-to-application" workflow for this compound and its derivatives.

Potential Applications in Advanced Materials Science as a Molecular Building Block

The linear C10 backbone combined with two distinct functional groups makes this compound an attractive molecular building block for polymer and materials science. Ketones and esters are versatile handles for polymerization and post-polymerization modification. researchgate.netrsc.org

Functional Polymers: Research has shown that methacrylate (B99206) monomers containing reactive ketone side-chains can be polymerized via controlled radical polymerization techniques like RAFT. nih.govresearchgate.netnih.gov The resulting polymers possess pendant ketone groups that serve as handles for conjugating other molecules, such as biomolecules or oligoethylene glycols, through stable oxime linkages. nih.govresearchgate.net this compound could be similarly modified to produce a polymerizable monomer, leading to polymers with a ketone group spaced from the backbone by a short alkyl chain. These materials could find applications as reactive scaffolds or in the development of functional coatings and hydrogels.

Poly(keto-esters): Both the ester and ketone functionalities can be incorporated directly into a polymer backbone. Poly(keto-esters) are a known class of materials that can be produced through various methods, including the condensation polymerization of keto-dicarboxylic acids with diols. google.com this compound could serve as a precursor to such monomers. For example, transformations of the terminal methyl group and the ester could yield an AB-type monomer suitable for self-condensation, or an A-A/B-B type monomer for copolymerization, leading to novel biodegradable or functional polyesters.

The table below outlines potential routes for integrating this compound into polymeric materials.

| Polymer Type | Role of this compound | Potential Polymerization Route | Key Feature of Resulting Material |

| Functionalized Polymethacrylate | Precursor to a ketone-containing monomer | RAFT Polymerization | Pendant ketone groups for post-polymerization modification nih.govresearchgate.net |

| Polyester | Precursor to an A-B or A-A/B-B monomer | Condensation Polymerization | Keto groups within the polymer backbone google.com |

Deeper Mechanistic Understanding of Complex Reaction Systems Involving this compound

While general reaction mechanisms for esters and ketones are well-established, the specific behavior of this compound is unexplored. A deeper mechanistic understanding is essential for rational catalyst design and reaction optimization.

Computational and Kinetic Studies: The interplay between the ketone and ester groups, separated by a flexible four-carbon chain, could lead to unique reactivity. For example, intramolecular interactions could influence the acidity of the α-protons or the transition states of catalytic reactions. Mechanistic studies on the alcoholysis of α-keto esters have revealed unexpected pathways involving hemiacetal intermediates. researchgate.net Similarly, detailed investigations into palladium-catalyzed reactions of β-keto esters have elucidated the role of palladium enolates. nih.gov Future research should employ a combination of kinetic experiments and computational modeling (e.g., Density Functional Theory) to map the reaction coordinates for key transformations of this compound. This would provide insight into transition state energies, conformational effects of the alkyl chain, and the potential for intramolecular catalysis or inhibition.